molecular formula C10H12O3S B3048392 Benzenesulfonic acid, 4-ethenyl-, ethyl ester CAS No. 16736-98-4

Benzenesulfonic acid, 4-ethenyl-, ethyl ester

Cat. No.: B3048392
CAS No.: 16736-98-4
M. Wt: 212.27 g/mol
InChI Key: YAUZJFRMTBUCGL-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-ethenyl-, ethyl ester is an organic compound that belongs to the class of aromatic sulfonic acid esters It is characterized by the presence of a benzenesulfonic acid group attached to an ethyl ester and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-ethenyl-, ethyl ester typically involves the esterification of benzenesulfonic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:

Benzenesulfonic acid+EthanolBenzenesulfonic acid, 4-ethenyl-, ethyl ester+Water\text{Benzenesulfonic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Benzenesulfonic acid+Ethanol→Benzenesulfonic acid, 4-ethenyl-, ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of strong acid catalysts, such as sulfuric acid, can enhance the reaction rate and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-ethenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

    Substitution: The ethenyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and various substituted benzenesulfonic acid esters.

Scientific Research Applications

Benzenesulfonic acid, 4-ethenyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the manufacture of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-ethenyl-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with amino acid residues, leading to inhibition or activation of enzymatic activity. The ethenyl group can participate in covalent bonding, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-methyl-, ethyl ester
  • Benzenesulfonic acid, 4-chloro-, ethyl ester
  • Benzenesulfonic acid, 4-nitro-, ethyl ester

Uniqueness

Benzenesulfonic acid, 4-ethenyl-, ethyl ester is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

ethyl 4-ethenylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-3-9-5-7-10(8-6-9)14(11,12)13-4-2/h3,5-8H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUZJFRMTBUCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451729
Record name Benzenesulfonic acid, 4-ethenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16736-98-4
Record name Ethyl 4-ethenylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16736-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 4-ethenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, 4-ethenyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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